molecular formula C12H16N2O2S B14812001 4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)nicotinamide

4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)nicotinamide

Cat. No.: B14812001
M. Wt: 252.33 g/mol
InChI Key: XGZJYGCVDODGQW-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)nicotinamide is a chemical compound with the molecular formula C12H16N2O2S and a molecular weight of 252.336 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to a nicotinamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)nicotinamide typically involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction.

    Dimethylation: The dimethylamino group is added through a methylation reaction using dimethyl sulfate or a similar reagent.

    Methylthio Group Addition: The methylthio group is introduced through a thiolation reaction using methylthiol or a related compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)nicotinamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-6-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C12H16N2O2S/c1-14(2)12(15)9-7-13-11(17-3)6-10(9)16-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

XGZJYGCVDODGQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1OC2CC2)SC

Origin of Product

United States

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